molecular formula C12H11NO2 B8319697 (6-Methoxyquinolin-5-yl)acetaldehyde

(6-Methoxyquinolin-5-yl)acetaldehyde

Cat. No. B8319697
M. Wt: 201.22 g/mol
InChI Key: LXWPAIVJPFNEJD-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

0.81 g of 3-(6-methoxyquinolin-5-yl)propane-1,2-diol was dissolved in 24 ml of tetrahydrofuran and 8 ml of methanol. Then, 12 ml of water containing 1.49 g of sodium metaperiodate was added to the reaction solution while cooling on ice, and the obtained mixture was then stirred at room temperature for 45 minutes. Thereafter, a saturated sodium chloride aqueous solution was added to the reaction solution, followed by extraction with methylene chloride. The extract was dried over magnesium sulfate and then concentrated under a reduced pressure, so as to obtain 0.72 g of (6-methoxyquinolin-5-yl)acetaldehyde. This compound was directly used in the following reaction without further purification.
Name
3-(6-methoxyquinolin-5-yl)propane-1,2-diol
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH2:13][CH:14]([OH:17])CO)=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.O.I([O-])(=O)(=O)=O.[Na+].[Cl-].[Na+]>O1CCCC1.CO>[CH3:1][O:2][C:3]1[C:4]([CH2:13][CH:14]=[O:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2 |f:2.3,4.5|

Inputs

Step One
Name
3-(6-methoxyquinolin-5-yl)propane-1,2-diol
Quantity
0.81 g
Type
reactant
Smiles
COC=1C(=C2C=CC=NC2=CC1)CC(CO)O
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C(=C2C=CC=NC2=CC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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